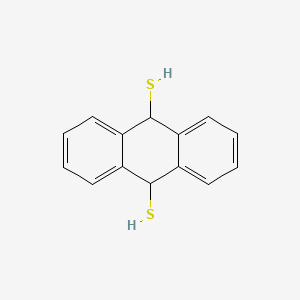
9,10-Dihydroanthracene-9,10-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroanthracene-9,10-dithiol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound features two thiol groups attached to the 9 and 10 positions of the dihydroanthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-9,10-dithiol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-Dihydroanthracene . The thiol groups can then be introduced through further chemical modifications.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reduction processes followed by thiolation reactions. Industrial synthesis would likely optimize reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydroanthracene-9,10-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced further to modify its structure.
Substitution: The thiol groups can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Modified dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
9,10-Dihydroanthracene-9,10-dithiol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of advanced materials and as a hydrogen-donor in catalytic processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydroanthracene-9,10-dithiol involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, influencing the structure and function of proteins and other biomolecules. The compound’s ability to donate hydrogen atoms also plays a crucial role in its chemical reactivity .
Comparison with Similar Compounds
9,10-Dihydroanthracene: Lacks thiol groups, making it less reactive in certain chemical reactions.
9,10-Dithioanthracene: Similar structure but with sulfur atoms replacing the hydrogen atoms at the 9 and 10 positions.
9-Aminomethyl-9,10-dihydroanthracene: Contains an amino group, leading to different chemical properties and applications.
Uniqueness: 9,10-Dihydroanthracene-9,10-dithiol is unique due to the presence of thiol groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for scientific research.
Biological Activity
9,10-Dihydroanthracene-9,10-dithiol is a derivative of 9,10-dihydroanthracene, which itself is a polycyclic aromatic hydrocarbon. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C14H12S2. The structure features two thiol groups that are crucial for its biological activity. The compound can be synthesized through various methods including reduction reactions involving anthracene derivatives.
The biological activity of this compound is primarily attributed to its ability to act as an antioxidant and a potential anticancer agent. Key mechanisms include:
- Antioxidant Activity : The thiol groups can scavenge free radicals and reduce oxidative stress in cells. This property is significant in preventing cellular damage linked to various diseases.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. This mechanism is critical for its potential use in cancer therapy.
- Metal Chelation : The compound's ability to chelate metal ions may contribute to its therapeutic effects, particularly in reducing metal-induced oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Effects : A study conducted by Buac et al. (2012) demonstrated that this compound effectively induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 20 µM.
- Oxidative Stress Reduction : Research by Mankhetkorn et al. (2021) highlighted the compound's ability to mitigate oxidative damage in liver cells exposed to toxins. In vivo experiments showed that treatment with the compound led to decreased levels of malondialdehyde (a marker of oxidative stress) and improved liver function tests.
- Neuroprotective Effects : A recent study investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that the compound reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress.
Properties
CAS No. |
116194-98-0 |
|---|---|
Molecular Formula |
C14H12S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
9,10-dihydroanthracene-9,10-dithiol |
InChI |
InChI=1S/C14H12S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H |
InChI Key |
FGUFGFIAKZRQON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















